2-Phenoxypyridine-4-boronic acid

概要

説明

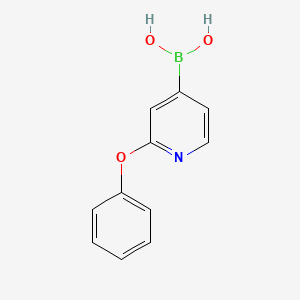

2-Phenoxypyridine-4-boronic acid is an organic compound with the molecular formula C11H10BNO3. It is a boronic acid derivative that features a phenoxypyridine moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxypyridine-4-boronic acid typically involves the reaction of 2-phenoxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of 2-phenoxypyridine with triisopropyl borate in the presence of a base can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

化学反応の分析

Types of Reactions

2-Phenoxypyridine-4-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Suzuki-Miyaura Coupling Reactions

2-Phenoxypyridine-4-boronic acid is prominently utilized as a reagent in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is widely applied in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound serves as a building block for constructing various heterocyclic compounds with potential biological activities .

Synthesis of Bioactive Compounds

This boronic acid derivative has been employed in the synthesis of several bioactive compounds, including:

- HIV protease inhibitors : These compounds are crucial in the treatment of HIV/AIDS.

- Cancer therapeutics : It has been investigated for its role in developing inhibitors for protein kinases like PDK1 and CK2, which are implicated in cancer progression .

Crystal Engineering

As a building block in crystal engineering, this compound facilitates the formation of hydrogen-bonded networks that can be used to create novel materials with specific properties. Its derivatives have shown promise in forming stable crystalline structures that are useful in various applications, including drug delivery systems .

Late-stage Functionalization

Recent studies have highlighted its utility in late-stage functionalization strategies, allowing for the modification of complex molecules without extensive re-synthesis. This approach enhances the efficiency of drug development by enabling rapid exploration of structure-activity relationships (SARs) for drug candidates .

Data Table: Applications Summary

Case Study 1: Synthesis of HIV Protease Inhibitors

A study demonstrated the efficacy of this compound as a key intermediate in synthesizing potent HIV protease inhibitors. The researchers utilized this compound to construct complex molecular frameworks that exhibited significant antiviral activity.

Case Study 2: Development of Cancer Therapeutics

Another investigation focused on utilizing this boronic acid derivative to synthesize inhibitors targeting protein kinases involved in cancer cell proliferation. The study revealed promising results regarding the compound's ability to inhibit kinase activity, suggesting potential therapeutic applications.

作用機序

The mechanism of action of 2-Phenoxypyridine-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium. This is followed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst .

類似化合物との比較

Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-Phenoxypyridine-4-boronic acid is unique due to its phenoxypyridine moiety, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

生物活性

2-Phenoxypyridine-4-boronic acid is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its boronic acid functional group, which imparts unique reactivity and biological properties. Its structure allows it to participate in various chemical reactions, including Suzuki coupling, making it valuable in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Notably, boronic acids are known to form reversible covalent bonds with diols, which can affect enzyme activity and cellular processes.

Key Mechanisms Include:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by binding to their active sites.

- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Some studies indicate that this compound exhibits antibacterial activity against various pathogens.

In Vitro Studies

- Anticancer Activity : A study reported that derivatives of boronic acids, including those similar to this compound, exhibited cytotoxic effects against cancer cell lines such as MCF-7. The compound showed an IC50 value of approximately 18.76 µg/mL against these cells, indicating potential for use in cancer therapy .

- Enzyme Inhibition : Research has shown that this compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase with varying potencies (IC50 values of 115.63 µg/mL and 3.12 µg/mL respectively). This suggests its potential application in treating neurodegenerative diseases .

- Antibacterial Properties : The compound demonstrated effectiveness against Escherichia coli at concentrations around 6.50 mg/mL, highlighting its potential as an antibacterial agent .

Case Studies

A notable case study involved the synthesis of a novel boronic ester derived from phenyl boronic acid and quercetin, which was evaluated for its antioxidant and antibacterial properties. The study found that the new compound exhibited superior biological activity compared to quercetin alone .

Data Table

| Activity Type | Assay Method | Result (IC50) |

|---|---|---|

| Anticancer | MCF-7 Cell Line | 18.76 µg/mL |

| Acetylcholinesterase | Enzyme Inhibition | 115.63 µg/mL |

| Butyrylcholinesterase | Enzyme Inhibition | 3.12 µg/mL |

| Antibacterial | E. coli (ATCC 25922) | 6.50 mg/mL |

| Antioxidant | ABTS, DPPH Scavenging | IC50: 0.11 µg/mL (ABTS) |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Phenoxypyridine-4-boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halide partners. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for aryl-aryl couplings.

- Solvent system : Use anhydrous THF or DMF to minimize boronic acid hydrolysis.

- Base optimization : Na₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv) to maintain pH for boronate formation.

- Temperature : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) .

Q. How does the stability of this compound influence storage and handling protocols?

- Methodological Answer : Boronic acids are moisture-sensitive due to reversible esterification. Recommendations:

- Storage : Desiccate at –20°C under nitrogen; use amber vials to prevent light-induced degradation.

- Handling : Work in a glovebox or under dry conditions. Pre-dry solvents (e.g., molecular sieves for THF) .

- Incompatibilities : Avoid strong acids/bases (hydrolysis risk) and oxidizing agents (risk of boronate decomposition) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹¹B NMR (~30 ppm for boronic acid; shift to ~18 ppm upon diol esterification). ¹H/¹³C NMR confirms aryl and pyridine substituents .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and detect hydrolyzed byproducts .

- FTIR : B–O stretch (~1350 cm⁻¹) and O–H (broad ~3200 cm⁻¹) for boronic acid identification .

Advanced Research Questions

Q. How can this compound be applied in designing diol-specific sensors?

- Methodological Answer :

- Sensor Design : The boronic acid forms reversible esters with 1,2- or 1,3-diols (e.g., saccharides). Incorporate fluorescence reporters (e.g., anthracene) to signal binding via photoinduced electron transfer (PET) .

- Selectivity Tuning : Modify the pyridine substituent to sterically or electronically favor specific diols. For example, electron-withdrawing groups enhance binding to fructose .

- Validation : Compare fluorescence quenching/efficiency ratios with control analytes (e.g., glucose vs. galactose) .

Q. What strategies resolve contradictions in reported reactivity data for boronic acid derivatives?

- Methodological Answer :

- pH-Dependent Studies : Perform kinetic assays across pH 5–9 to assess boronate/diol binding equilibrium. Use buffers (e.g., phosphate) to stabilize conditions .

- Competitive Binding Assays : Compare affinity for diols (e.g., catechol vs. sorbitol) under identical conditions to isolate steric/electronic effects .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict binding energies and transition states to rationalize experimental discrepancies .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for separation applications?

- Methodological Answer :

- COF Synthesis : Condense with tetrahedral nodes (e.g., tetrakis(4-aminophenyl)methane) via Schiff-base reactions. Use solvothermal conditions (120°C, 72h) for crystallinity .

- Application Testing : Load COFs into chromatography columns; evaluate retention times for diol-containing analytes (e.g., ribose vs. mannitol) .

- Regeneration : Wash with acidic methanol (pH 3) to cleave boronate esters and reuse the framework .

Q. Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

- Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical evaluation for inhalation exposure .

特性

IUPAC Name |

(2-phenoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMOFUKFFMKMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。